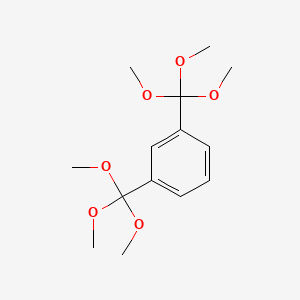
1,3-Bis(trimethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trimethoxymethyl)benzene: is an organic compound with the molecular formula C10H14O3 . It is also known by other names such as Orthobenzoic acid, trimethyl ester and Methyl orthobenzoate . This compound is characterized by the presence of two trimethoxymethyl groups attached to a benzene ring, making it a derivative of benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the methoxylation of 1,3,5-tribromobenzene using methanol in the presence of a catalyst such as cuprous halide . The reaction conditions typically include heating and the absence of a reaction solvent to improve product purity and yield.
Industrial Production Methods: Industrial production of 1,3-Bis(trimethoxymethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The methoxylation reaction is carried out in large reactors with precise control over temperature and pressure to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Major Products Formed:
Scientific Research Applications
1,3-Bis(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
Biology: The compound is used in studies involving the photodeoxygenation of certain organic compounds.
Industry: It is used in the production of pharmaceuticals and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in its role as a derivatizing agent, it reacts with free halogens to form stable halogenated products that can be quantified using chromatographic techniques . The compound’s ability to cleave protecting groups on various alcohols and acids is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
1,3,5-Trimethoxybenzene: This compound is similar in structure but has three methoxy groups attached to the benzene ring.
Orthobenzoic acid, trimethyl ester: Another name for 1,3-Bis(trimethoxymethyl)benzene.
Uniqueness: this compound is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a derivatizing agent and its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
65789-71-1 |
|---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1,3-bis(trimethoxymethyl)benzene |
InChI |
InChI=1S/C14H22O6/c1-15-13(16-2,17-3)11-8-7-9-12(10-11)14(18-4,19-5)20-6/h7-10H,1-6H3 |
InChI Key |
WOILRAREZWZOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC=C1)C(OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


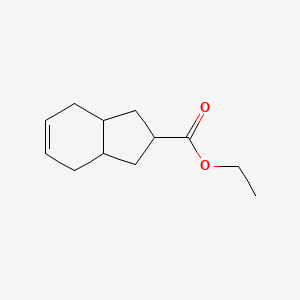


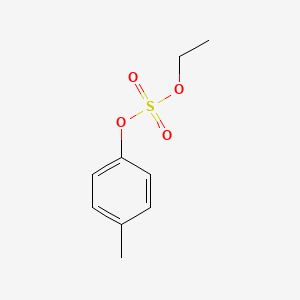
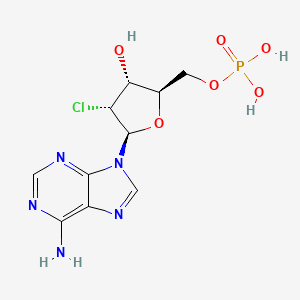
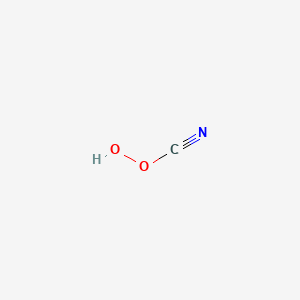

![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
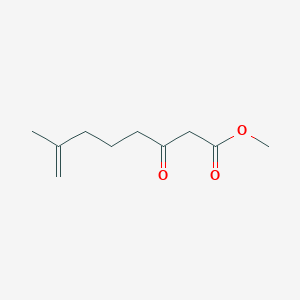
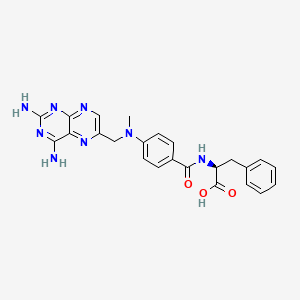
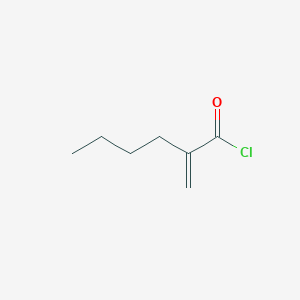
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)

